

Application Notes and Protocols for TAS4464 Administration in Murine Models

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Compound of Interest

Compound Name:	TAS4464
CAS No.:	1848959-10-3
Cat. No.:	B15615864

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of **TAS4464**, a potent and selective inhibitor of NEDD8-activating enzyme (NAE), in mice for preclinical cancer studies.

Introduction

TAS4464 is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.^{[1][2][3]} This pathway regulates the activity of Cullin-RING ligases (CRLs), which are involved in protein ubiquitination and degradation.^{[1][3]} By inhibiting NAE, **TAS4464** leads to the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated I κ B α , ultimately inducing cell cycle arrest and apoptosis in cancer cells.^{[1][2][3][4][5]} Preclinical studies in various murine cancer models have demonstrated the antitumor activity of **TAS4464**.^{[1][2][6][7]}

Data Presentation

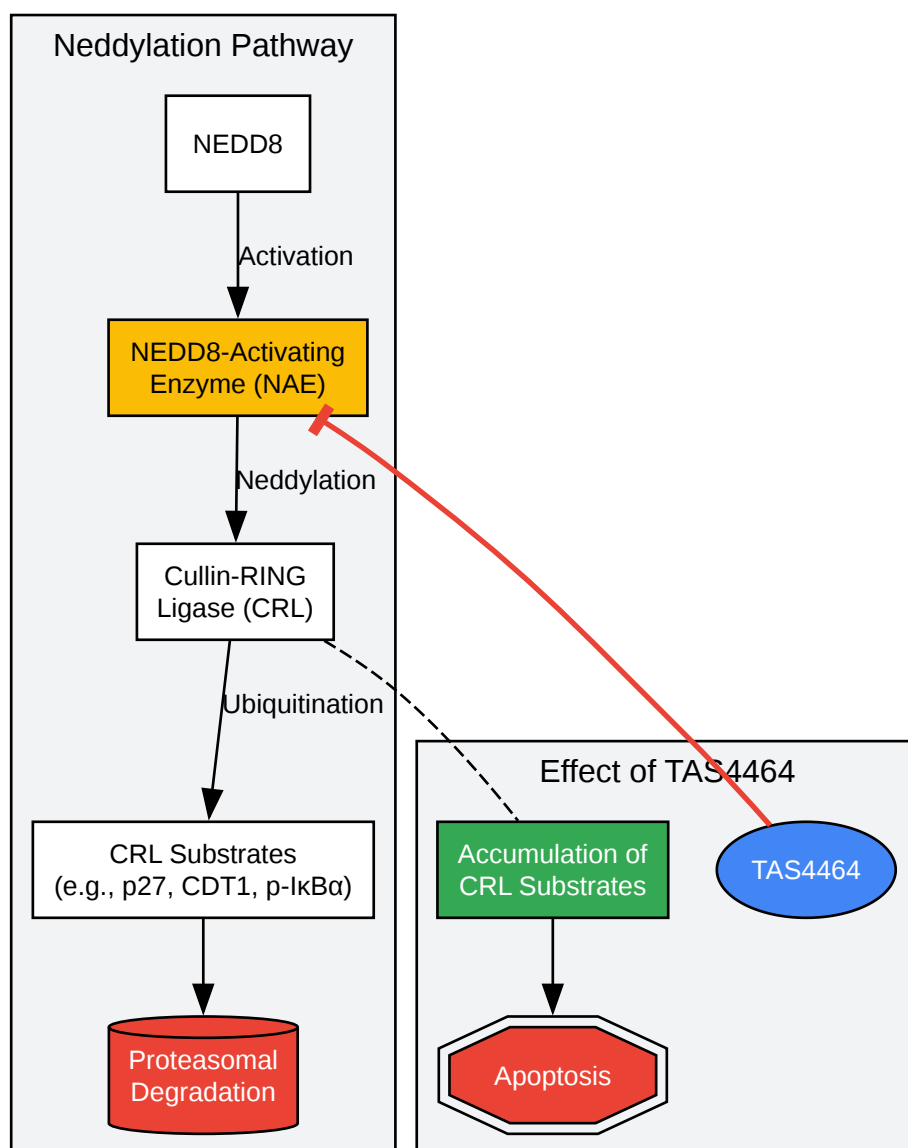
Table 1: Summary of **TAS4464** Dosage and Administration in Murine Xenograft Models

Tumor Type	Mouse Model	Dosage (mg/kg)	Administration Route	Dosing Schedule	Observed Outcome	Reference
Acute Lymphoblastic Leukemia	CCRF-CEM Xenograft	6.3, 12.5, 25, 50, 100	Intravenous	Once a week for 3 weeks	Dose-dependent tumor regression; complete regression at 25, 50, and 100 mg/kg.[1]	[1][5]
Mantle Cell Lymphoma	GRANTA-519 Xenograft	100	Intravenous	Once a week or twice a week	Significant tumor growth inhibition.	[1][6]
Clear Cell Sarcoma	SU-CCS-1 Xenograft	Not Specified	Intravenous	Once a week	Antitumor activity observed.	[1][6]
Small Cell Lung Cancer	Patient-Derived Xenograft (LU5266)	Not Specified	Intravenous	Once a week or twice a week	Antitumor activity observed.	[6]
Acute Myeloid Leukemia	THP-1 Xenograft	100	Intravenous	Twice a week for 3 weeks	Complete tumor remission.	[8]
Endometrial Cancer	HEC-59 Xenograft	100	Intravenous	Once a week or twice a week for 3 weeks	Tumor growth inhibition of 79% (once a week) and 87%	[9]

(twice a week).[9]

Multiple Myeloma	MM.1S Xenograft	Not Specified	Intravenous	Once a week	Strong antitumor activity.	[10]
Diffuse Large B-cell Lymphoma	TMD8 Systemic Xenograft	100	Intravenous	Days 1, 4, 8, and 11 of a 21-day cycle for 8 cycles	Antitumor activity observed.	[1]

Signaling Pathway



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Caption: Mechanism of action of **TAS4464** in inhibiting the neddylation pathway, leading to apoptosis.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor activity of **TAS4464** in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

- Culture human cancer cells (e.g., CCRF-CEM for acute lymphoblastic leukemia) in appropriate media and conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID mice).[4]
- Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment:

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Prepare **TAS4464** for injection. While specific vehicle compositions can vary, a formulation may involve dissolving **TAS4464** in a solvent such as DMSO and then diluting with a vehicle like PEG300 and Tween80 in water.[4]
- Administer **TAS4464** intravenously at the desired dose and schedule (refer to Table 1).[1][6]
- The control group should receive the vehicle solution.

3. Monitoring and Endpoints:

- Measure tumor volume and body weight twice weekly.[8]
- The primary endpoint is typically tumor growth inhibition. The T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group x 100) can be calculated.[1]
- At the end of the study, euthanize mice and collect tumors for further analysis.

Protocol 2: Pharmacodynamic Analysis by Western Blot

This protocol outlines the procedure for assessing the in vivo target inhibition of **TAS4464** by measuring protein levels in tumor tissue.

1. Sample Collection and Preparation:

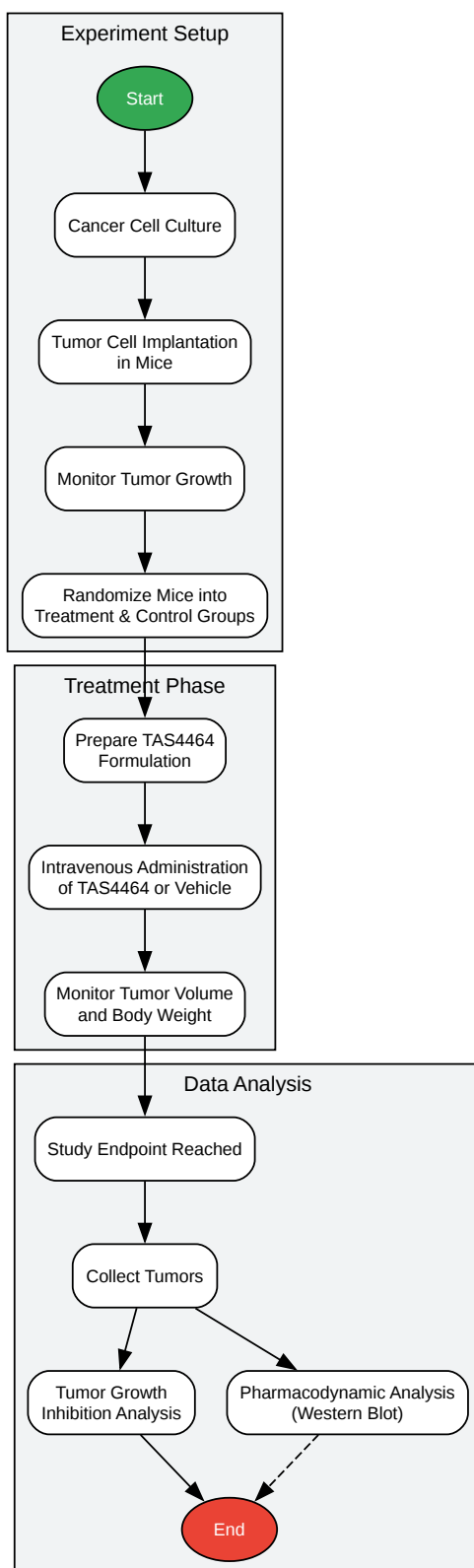
- Excise tumors from treated and control mice at specified time points after **TAS4464** administration (e.g., 1, 4, 24 hours).[8]
- Homogenize the tumor tissue in a lysis buffer.[1]

- Centrifuge the lysates to collect the supernatants containing the protein extracts.[1]

2. Western Blotting:

- Determine protein concentration in the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with primary antibodies against target proteins (e.g., neddylated cullin, CDT1, p27, cleaved caspase-3, cleaved PARP).[1]
- Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.

Experimental Workflow



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Caption: A typical experimental workflow for evaluating the efficacy of **TAS4464** in a murine xenograft model.

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